
5'-Desmethoxy-5'-methyl 7'-Methyl 3,5-Dimethyl Omeprazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole: is a substituted pyridylsulfinylbenzimidazole compound. It is related to Omeprazole, a well-known proton pump inhibitor used to reduce gastric acid secretion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole involves multiple steps, starting from the appropriate substituted benzimidazole and pyridine derivatives. The key steps include:
Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative.
Substitution reactions: Introduction of the pyridylsulfinyl group is done via nucleophilic substitution reactions.
Methylation: Methyl groups are introduced using methylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products:
Sulfoxides and sulfones: From oxidation reactions.
Substituted derivatives: From various substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Biology:
Enzyme inhibition: It can act as an inhibitor for certain enzymes, similar to Omeprazole.
Medicine:
Gastric acid reduction: Potential use in reducing gastric acid secretion, similar to Omeprazole.
Industry:
Pharmaceuticals: Used in the development of new drugs with improved efficacy and reduced side effects.
Mécanisme D'action
The compound exerts its effects by covalently binding to the proton pump (H+/K+ ATPase) in the stomach lining, thereby inhibiting gastric acid secretion . This mechanism involves:
Binding to the enzyme: The compound forms a covalent bond with cysteine residues on the proton pump.
Inhibition of acid secretion: This prevents the enzyme from functioning, leading to reduced acid production.
Comparaison Avec Des Composés Similaires
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Esomeprazole: The S-enantiomer of Omeprazole, with improved pharmacokinetic properties.
Uniqueness:
Structural differences: The presence of additional methyl groups and the absence of a methoxy group make 5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole unique.
Potential for improved efficacy: These structural differences may lead to better binding affinity and efficacy in reducing gastric acid secretion.
Propriétés
Formule moléculaire |
C16H17N3O2S |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2-[(4-methoxypyridin-2-yl)methylsulfinyl]-4,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C16H17N3O2S/c1-10-6-11(2)15-14(7-10)18-16(19-15)22(20)9-12-8-13(21-3)4-5-17-12/h4-8H,9H2,1-3H3,(H,18,19) |
Clé InChI |
LHPUOJPOPYBYJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)NC(=N2)S(=O)CC3=NC=CC(=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


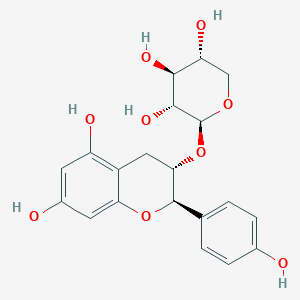
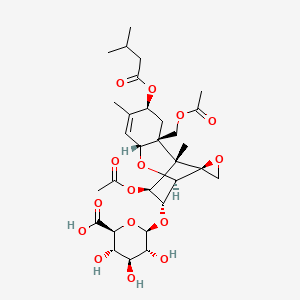


![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)


![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
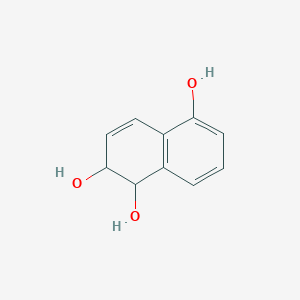
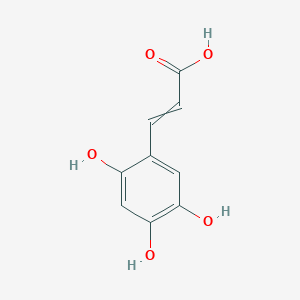
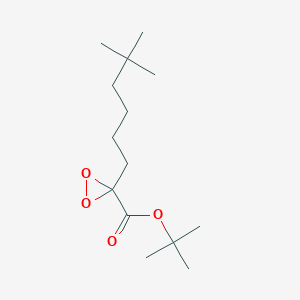

![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)
